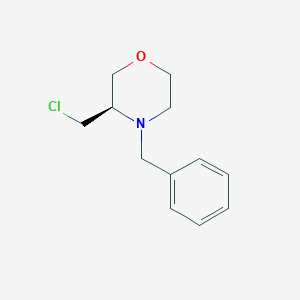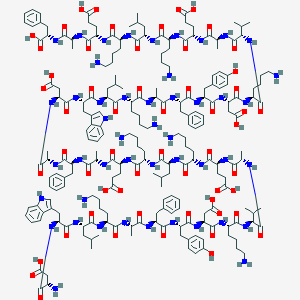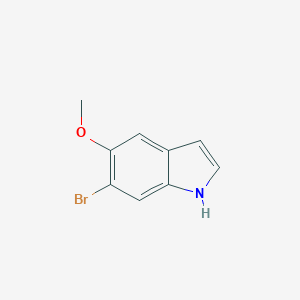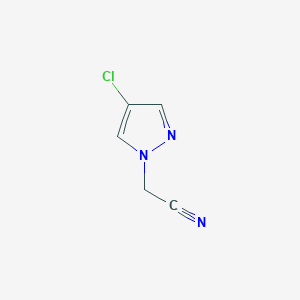
1-Benzyl-4-morpholinopiperidine-4-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydroisoquinolines
The compound plays a crucial role in the facile synthesis of novel tetrahydroisoquinolines, a process that involves the creation of a new benzene ring through a domino sequence of reactions including Knoevenagel, Michael, Thorpe–Ziegler, and dehydrogenation reactions. This method highlights its utility in constructing complex organic structures with potential applications in medicinal chemistry and material science (Balamurugan, Jeyachandran, Perumal, & Menéndez, 2011).
Development of Morphlinotetrahydrothienoisoquinolines
It serves as a starting material for the synthesis of morphlinotetrahydrothieno[2,3-c]isoquinolines, indicating its importance in the preparation of these heterocyclic compounds. These derivatives are then used to synthesize various pyrimidothienotetrahydroisoquinolines, demonstrating its versatility in facilitating the creation of novel chemical entities with potential pharmacological activities (El-Dean, Radwan, & Zaki, 2008).
Anti-proliferative Properties and DNA Binding
This compound is related to the synthesis and study of derivatives with significant anti-proliferative properties against cancer cell lines, showcasing its relevance in cancer research. Specifically, research on benzochromene derivatives indicates the potential of related compounds in inducing apoptosis in colorectal cancer cells, underscoring the importance of this chemical scaffold in the development of new therapeutic agents (Hanifeh Ahagh et al., 2019).
Heterocyclic System Synthesis
The compound is foundational in synthesizing new heterocyclic systems, including those with pyrimido and thieno naphthyridine derivatives. These systems have been developed through methods involving nucleophilic substitution and cyclization reactions, indicating the chemical's utility in constructing complex molecular architectures for potential application in drug discovery and development (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
properties
IUPAC Name |
1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEYIMKYHGUDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627975 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13801-04-2 | |
| Record name | 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate](/img/structure/B170720.png)










